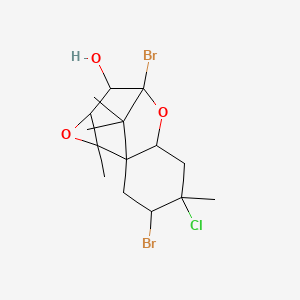
6-phosphonohexylphosphonic Acid
Descripción general
Descripción
6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material .
Molecular Structure Analysis
The molecular formula of 6-phosphonohexylphosphonic Acid is C6H16O6P2 . The molecular weight is 246.14 g/mol . The SMILES string representation isOP(O)(=O)CCCCCCP(O)(O)=O . Physical And Chemical Properties Analysis
6-Phosphonohexanoic acid is a solid substance with a melting point between 98-104 °C . It has an assay of 97% .Aplicaciones Científicas De Investigación
Hydrophobic Crosslinking Agent
1,6-Hexanebisphosphonic acid: is utilized as a hydrophobic crosslinking agent due to its two phosphonic acid groups . This property is particularly valuable in creating polymers with increased stability and durability. The hydrophobic nature of the compound contributes to the water resistance of the resulting materials, making them suitable for use in a variety of industrial and environmental applications.
Metal Ion Chelation
The compound’s ability to chelate metal ions is exploited in fields like water treatment and remediation . It can form stable complexes with various metal ions, aiding in the removal of heavy metals from contaminated water sources. This application is crucial for maintaining clean water supplies and mitigating the effects of industrial pollution.
Bone Density Studies
In medical research, 1,6-Hexanebisphosphonic acid is explored for its potential to affect bone density . Bisphosphonates are known for their role in treating osteoporosis by inhibiting bone resorption. This compound’s structural similarity to bisphosphonates suggests it could be used in developing new treatments for bone density-related conditions.
Catalysis
The phosphonic acid groups of 1,6-Hexanebisphosphonic acid can act as ligands in catalytic processes . Researchers are investigating its use as a catalyst or a catalyst support in organic synthesis, potentially leading to more efficient and environmentally friendly chemical reactions.
Dental Applications
Due to its structural properties, 1,6-Hexanebisphosphonic acid may find applications in dentistry . It could be used in the formulation of dental adhesives or as a component in treatments aimed at improving tooth enamel resistance, contributing to better dental health and longevity of dental work.
Corrosion Inhibition
The compound’s ability to form protective layers on metal surfaces is being studied for its corrosion inhibition properties . This application is significant for extending the life of metal structures and components, particularly in harsh environments where corrosion is a major concern.
Drug Delivery Systems
1,6-Hexanebisphosphonic acid: could be used to develop drug delivery systems . Its ability to bind to various substances makes it a candidate for creating targeted delivery mechanisms that could improve the efficacy and reduce the side effects of certain medications.
Agricultural Chemicals
In agriculture, 1,6-Hexanebisphosphonic acid might be used to enhance the effectiveness of fertilizers and pesticides . Its chelating properties can improve the uptake of nutrients and protectants by plants, leading to increased agricultural productivity.
Safety and Hazards
6-Phosphonohexylphosphonic Acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection and protective gloves .
Propiedades
IUPAC Name |
6-phosphonohexylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O6P2/c7-13(8,9)5-3-1-2-4-6-14(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYVUKGVKRZQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCP(=O)(O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378717 | |
| Record name | 6-phosphonohexylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phosphonohexylphosphonic Acid | |
CAS RN |
4721-22-6 | |
| Record name | 6-phosphonohexylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Hexylenediphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)


![3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide](/img/structure/B1673072.png)
![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)


![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)



![1-[4-(((3,5-Dimethylanilino)carbonyl)methyl)phenoxy]cyclopentanecarboxylic acid](/img/structure/B1673086.png)
